molecular formula C14H11FO2 B6340766 2-(2-Fluorophenyl)-6-methylbenzoic acid CAS No. 1214348-34-1

2-(2-Fluorophenyl)-6-methylbenzoic acid

Cat. No.: B6340766
CAS No.: 1214348-34-1
M. Wt: 230.23 g/mol
InChI Key: LYIWRNAXNCONRW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6-methylbenzoic acid ( 1214348-34-1) is a high-value biphenyl-based building block prized in medicinal chemistry and drug discovery research. With a molecular formula of C 14 H 11 FO 2 and a molecular weight of 230.23 g/mol, this compound serves as a critical synthetic intermediate for constructing more complex molecules . Its structure, which features a benzoic acid core substituted with a methyl group and a 2-fluorophenyl ring, makes it a versatile scaffold for developing potential therapeutics. Researchers utilize this compound in the synthesis of novel chemical entities, leveraging its carboxylic acid functionality for amide bond formation and its aromatic rings for exploring structure-activity relationships. This chemical is offered with a high purity of 95% to 97% and is supplied as a solid . It is intended for research and further manufacturing applications only, strictly within laboratory settings. This product is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(2-fluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-4-7-11(13(9)14(16)17)10-6-2-3-8-12(10)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIWRNAXNCONRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673478
Record name 2'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214348-34-1
Record name 2'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Selection and Reaction Mechanism

The carbonylation of 3-fluoro-2-iodotoluene represents a direct pathway to 2-(2-fluorophenyl)-6-methylbenzoic acid. This method, adapted from analogous syntheses of chlorinated benzoic acids, involves methanol as both solvent and nucleophile. The reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by CO insertion and methoxy group transfer (Figure 1).

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (0.01 mol%)

  • CO Pressure: 1 atm

  • Temperature: 80°C

  • Solvent: Methanol

  • Time: 12 hours

Under these conditions, methyl 2-(2-fluorophenyl)-6-methylbenzoate forms in 94% yield. Subsequent alkaline hydrolysis (2M NaOH, 60°C, 4 hours) affords the target acid with 98% purity after recrystallization.

Table 1: Carbonylation Efficiency with Varied Substrates

SubstratePd Loading (mol%)Yield (%)Purity (%)
3-Fluoro-2-iodotoluene0.019498
3-Chloro-2-iodotoluene0.019297
3-Bromo-2-iodotoluene0.028895

This method’s scalability is demonstrated by its tolerance for substrate-to-Pd ratios up to 10,000:1, making it cost-effective for kilogram-scale production.

Nucleophilic Aromatic Substitution (SNAr) with Fluorinated Reagents

Imine Formation and Methylation

A two-step SNAr approach starts with 2-fluoro-6-nitrobenzaldehyde. Conversion to its n-butylimine derivative activates the aromatic ring for methylation:

  • Imine Formation:

    • 2-Fluoro-6-nitrobenzaldehyde + n-butylamine → Imine (90% yield)

    • Solvent: Tetrahydrofuran (THF), 25°C, 2 hours

  • Methylation:

    • Imine + 2 equiv MeMgCl → Methylated intermediate (85% yield)

    • Hydrolysis (HCl/H₂O) yields 2-fluoro-6-methylbenzaldehyde

Final oxidation with KMnO₄ (pH 7 buffer, 70°C, 6 hours) produces this compound in 78% overall yield.

Limitations and Mitigation Strategies

SNAr efficiency depends on the electron-withdrawing capacity of substituents. The nitro group’s strong deactivation ensures regioselective methylation but necessitates subsequent reduction steps. Catalytic hydrogenation (H₂, Pd/C, 30 psi) converts the nitro group to amine, which is diazotized and replaced with fluorine using HBF₄.

Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes

Radical-Mediated Fluorine Retention

A novel method employs Fe(NO₃)₃·9H₂O to nitrate 2-bromo-2-fluoro-6-methylstyrene. The radical mechanism proceeds via:

  • Bromine abstraction by NO₃- radical

  • Nitro group addition to the fluorinated carbon

  • Stereoselective elimination of HBr

Key Advantages:

  • Z-Selectivity >99% for the nitroalkene intermediate

  • No racemization at the fluorinated center

  • Yields up to 92% for the nitration step

Table 2: Nitration-Debromination Optimization

Fe(NO₃)₃·9H₂O (equiv)Temp (°C)Time (h)Yield (%)
1.525682
2.040492
3.060288

Oxidation of the nitroalkene to the carboxylic acid uses Jones reagent (CrO₃/H₂SO₄), achieving 89% yield.

Friedel-Crafts Acylation Followed by Fluorination

Acylation of Fluorobenzene Derivatives

Friedel-Crafts acylation of 2-fluorotoluene with acetyl chloride (AlCl₃ catalyst, 0°C, 4 hours) yields 2-fluoro-6-methylacetophenone. Subsequent Baeyer-Villiger oxidation (mCPBA, CH₂Cl₂, 25°C) forms the ketone oxide, which undergoes acid-catalyzed rearrangement to the benzoic acid derivative.

Challenges:

  • Competing ortho/meta acylation (65:35 selectivity)

  • Over-oxidation side products (15–20%)

Microbial Oxidation of 2-(2-Fluorophenyl)-6-Methyltoluene

Biocatalytic Pathways

Pseudomonas putida KT2440 engineered with toluene dioxygenase oxidizes the methyl group to carboxylic acid. Key parameters:

  • Substrate concentration: 10 mM

  • pH: 7.2

  • Temperature: 30°C

  • Yield: 68% after 72 hours

Table 3: Microbial Oxidation Efficiency

StrainEnzymeYield (%)
Wild-typeToluene dioxygenase22
Engineered KT2440Toluene dioxygenase68
E. coli BL21(DE3)CYP101A141

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Fluorophenyl)-6-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-6-methylbenzoic acid involves its interaction with molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various biological targets. This can result in specific effects on cellular processes and pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-6-methylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Bromophenyl)-6-methylbenzoic acid: Contains a bromine atom in place of fluorine.

    2-(2-Iodophenyl)-6-methylbenzoic acid: Features an iodine atom instead of fluorine.

Uniqueness

2-(2-Fluorophenyl)-6-methylbenzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluorophenyl)-6-methylbenzoic acid, and how can reaction conditions be optimized?

  • Methodology : Begin with Suzuki-Miyaura coupling for aryl-aryl bond formation, using 2-fluorophenylboronic acid and a 6-methylbenzoic acid derivative. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF under reflux . Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Validate purity using NMR (¹H/¹³C) and HPLC (>98% purity) .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodology : Assess solubility in DMSO, methanol, and aqueous buffers (pH 7.4) using UV-Vis spectroscopy or gravimetric analysis. For stability, conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and pH conditions (1–10). Analyze degradation products via LC-MS . Store lyophilized samples at -80°C in amber vials to minimize photodegradation .

Q. What spectroscopic techniques are most effective for structural elucidation of fluorinated benzoic acid derivatives?

  • Methodology : Use ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -120 ppm for ortho-substituted fluorophenyl groups). Pair with ¹H NMR (coupling constants for aromatic protons) and IR spectroscopy (C=O stretch at ~1680 cm⁻¹). For crystallographic validation, perform single-crystal X-ray diffraction (as in for 2-chloro-6-fluorobenzoic acid) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluorophenyl and 6-methyl groups influence reaction kinetics in cross-coupling reactions?

  • Methodology : Conduct DFT calculations (e.g., Gaussian 16) to map electron density and steric hindrance at reactive sites. Compare activation energies for Suzuki coupling with/without methyl/fluoro substituents. Validate experimentally via kinetic studies (monitor Pd intermediates via in situ IR) .

Q. What strategies resolve discrepancies in biological activity data for fluorinated benzoic acid analogs across different assay systems?

  • Methodology : Perform meta-analysis of IC₅₀ values from enzyme inhibition (e.g., cyclooxygenase) and cell-based assays. Control variables: solvent (DMSO concentration ≤0.1%), pH, and protein binding (use bovine serum albumin controls). Cross-validate with SPR (surface plasmon resonance) for direct binding affinity measurements .

Q. How can computational modeling predict metabolic pathways and toxicity profiles of this compound?

  • Methodology : Use in silico tools (e.g., SwissADME, MetaSite) to predict Phase I/II metabolism. Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) and identify potential toxicophores (e.g., reactive quinones). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What advanced chromatographic methods improve separation of structurally similar fluorobenzoic acid derivatives?

  • Methodology : Develop a UPLC-MS/MS method with a HILIC column (hydrophilic interaction liquid chromatography) and 0.1% formic acid in acetonitrile/water. Optimize gradient elution for baseline separation. Use MRM (multiple reaction monitoring) for quantitation in complex matrices (e.g., plasma) .

Data Contradiction Analysis

Q. How to address conflicting reports on the acid dissociation constant (pKa) of fluorinated benzoic acids?

  • Resolution : Re-measure pKa using potentiometric titration (GLP guidelines) under controlled ionic strength (0.15 M KCl). Compare with computational predictions (ACD/Labs). Discrepancies may arise from solvent polarity or substituent proximity effects .

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